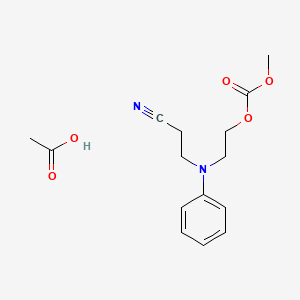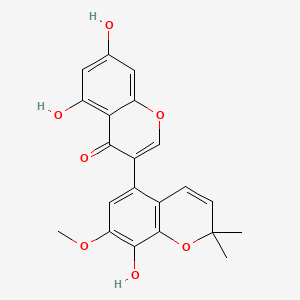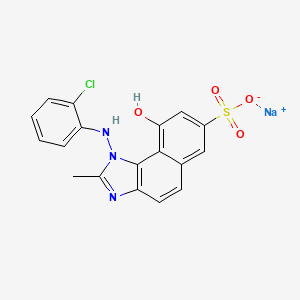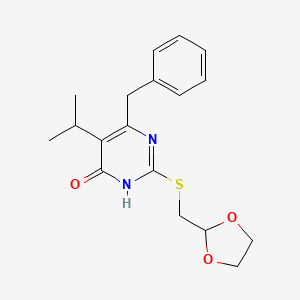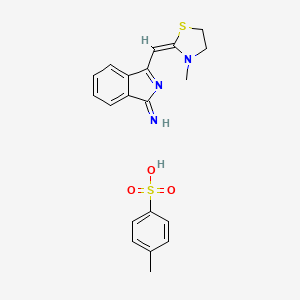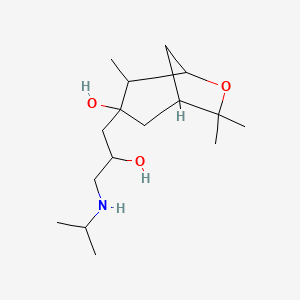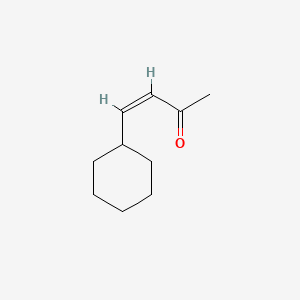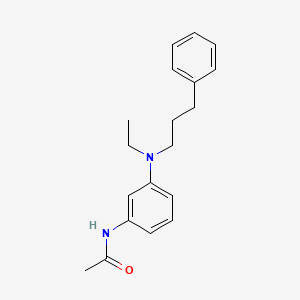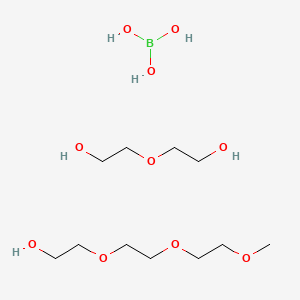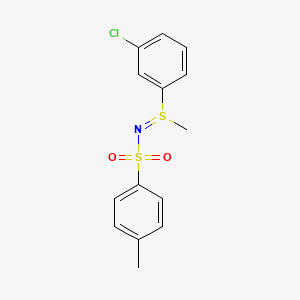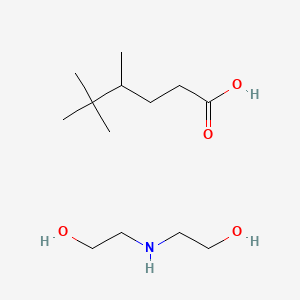
Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate is a complex organic compound with a unique structure that includes multiple thio and amino groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to maintain the necessary conditions. The process may include purification steps to remove any impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases to facilitate substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides, while reduction may yield thiols. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Scientific Research Applications
Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: The compound may be used in studies involving enzyme interactions and protein modifications.
Medicine: Research may explore its potential therapeutic effects or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s thio and amino groups may play a crucial role in these interactions, affecting various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-(((methyl((methylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate
- Sodium 3-(((propyl((propylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate
Uniqueness
Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate is unique due to its specific structure, which includes multiple thio and amino groups. This structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
94134-70-0 |
|---|---|
Molecular Formula |
C9H17N2NaO3S4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
sodium;3-[ethyl(ethylcarbamothioyl)carbamothioyl]sulfanylpropane-1-sulfonate |
InChI |
InChI=1S/C9H18N2O3S4.Na/c1-3-10-8(15)11(4-2)9(16)17-6-5-7-18(12,13)14;/h3-7H2,1-2H3,(H,10,15)(H,12,13,14);/q;+1/p-1 |
InChI Key |
HVUSVXAJKWEJGA-UHFFFAOYSA-M |
Canonical SMILES |
CCNC(=S)N(CC)C(=S)SCCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


